molecular formula C17H14ClN3O3S B14110261 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1-hydroxy-3-oxobut-1-enyl)-5-methyl-1H-pyrazol-3-one

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1-hydroxy-3-oxobut-1-enyl)-5-methyl-1H-pyrazol-3-one

Cat. No.: B14110261
M. Wt: 375.8 g/mol
InChI Key: NVPHOZNWDXEQGV-UHFFFAOYSA-N
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Description

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1-hydroxy-3-oxobut-1-enyl)-5-methyl-1H-pyrazol-3-one is a complex organic compound that features a thiazole ring, a pyrazolone ring, and a chlorophenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1-hydroxy-3-oxobut-1-enyl)-5-methyl-1H-pyrazol-3-one typically involves multi-step reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the chlorophenyl group. The pyrazolone ring is then synthesized and attached to the thiazole ring. The final step involves the addition of the hydroxy-oxobut-enyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1-hydroxy-3-oxobut-1-enyl)-5-methyl-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyrazolone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the thiazole or pyrazolone rings.

Scientific Research Applications

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1-hydroxy-3-oxobut-1-enyl)-5-methyl-1H-pyrazol-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industry: The compound is explored for its use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1-hydroxy-3-oxobut-1-enyl)-5-methyl-1H-pyrazol-3-one involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as sulfathiazole and ritonavir, exhibit various biological activities.

    Pyrazolone Derivatives: Compounds like antipyrine and aminopyrine share the pyrazolone ring and have been used as analgesics and anti-inflammatory agents.

Uniqueness

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1-hydroxy-3-oxobut-1-enyl)-5-methyl-1H-pyrazol-3-one is unique due to its specific combination of functional groups and rings, which confer distinct biological activities and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C17H14ClN3O3S

Molecular Weight

375.8 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1-hydroxy-3-oxobut-1-enyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H14ClN3O3S/c1-9(22)7-14(23)15-10(2)20-21(16(15)24)17-19-13(8-25-17)11-3-5-12(18)6-4-11/h3-8,20,23H,1-2H3

InChI Key

NVPHOZNWDXEQGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=CC(=O)C)O

Origin of Product

United States

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